1-Cyclohexyl-5-methyl-2H-pyrazol-3-one: Structural Dynamics, Regioselective Synthesis, and Pharmacological Utility
1-Cyclohexyl-5-methyl-2H-pyrazol-3-one: Structural Dynamics, Regioselective Synthesis, and Pharmacological Utility
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds for targeted biological activity. 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one (CAS: 2140305-55-9) represents a privileged molecular architecture in medicinal chemistry. By substituting a traditional aryl group with a cyclohexyl moiety at the N1 position, this compound achieves a unique lipophilic profile that enhances membrane permeability while retaining the potent electron-donating capabilities inherent to the pyrazolone core. This guide provides an in-depth analysis of its physicochemical properties, resolves the historical challenges of its regioselective synthesis, and outlines self-validating protocols for its pharmacological evaluation.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical properties and dynamic structural behavior of this compound is critical for downstream formulation and assay design.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound 1.
| Parameter | Specification |
| Chemical Name | 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one |
| CAS Registry Number | 2140305-55-9 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| SMILES String | O=C1NN(C2CCCCC2)C(C)=C1 |
| Structural Class | N-Alkylpyrazolone / Heterocycle |
Tautomeric Causality
Pyrazol-3-ones do not exist as a single static structure; they undergo rapid tautomerization between three forms: the CH form (2-pyrazolin-5-one), the OH form (5-hydroxypyrazole), and the NH form.
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Causality: The dominant tautomer is strictly dictated by the solvent environment. In non-polar, aprotic solvents (e.g., dichloromethane), the CH or NH forms predominate to minimize exposed polar surface area. Conversely, in polar protic solvents (e.g., methanol, water), the OH form is highly stabilized via intermolecular hydrogen bonding. Recognizing this equilibrium is vital because the molecule's ability to act as a radical scavenger depends entirely on the proton-coupled electron transfer (PCET) facilitated by these tautomeric shifts.
Regioselective Synthetic Methodology
The Regioselectivity Challenge
The traditional synthesis of substituted pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl compounds (like ethyl acetoacetate) is notoriously plagued by poor regioselectivity 2 [[3]](). Because the primary amine (-NH₂) of cyclohexylhydrazine is more nucleophilic than the secondary amine (-NH-), it preferentially attacks the highly electrophilic ketone carbon. This pathway invariably leads to the undesired 3-methyl-5-pyrazolone isomer.
To invert this regioselectivity and synthesize the target 5-methyl-3-pyrazolone , we must utilize an acetylenic ester (ethyl 2-butynoate) 4. The alkyne directs the primary amine to undergo a conjugate addition at the β-carbon, forcing the secondary amine to cyclize onto the ester carbonyl.
Protocol 1: Regioselective Synthesis via Alkyne Conjugate Addition
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Reagent Activation: Suspend 10.0 mmol of cyclohexylhydrazine hydrochloride in 20 mL of anhydrous ethanol. Add 11.0 mmol of triethylamine (Et₃N). Causality: Et₃N liberates the free hydrazine base, maximizing the nucleophilicity of the primary nitrogen required for the initial attack.
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Conjugate Addition: Cool the reaction vessel to 0 °C under an inert N₂ atmosphere. Dropwise add 10.0 mmol of ethyl 2-butynoate (ethyl tetrolate). Causality: Low temperatures control the exothermic conjugate addition and prevent alkyne polymerization.
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Intramolecular Cyclization: Attach a reflux condenser and elevate the temperature to 80 °C for 6 hours. Causality: Thermal energy is required to overcome the activation barrier for the 5-exo-trig cyclization, driving the elimination of ethanol to close the pyrazolone ring.
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Isolation: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL). Extract the organic layer and wash with brine to remove residual Et₃N salts.
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Validation (Self-Validating Step): Purify via flash chromatography. Confirm the regiochemistry using 2D NOESY NMR. A positive NOE cross-peak between the cyclohexyl methine proton and the C4-H proton of the pyrazole ring definitively validates the 1,5-substitution pattern.
Regioselective synthesis workflow of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one via conjugate addition.
Pharmacological Utility: Radical Scavenging
Pyrazolone derivatives are privileged scaffolds in the development of neuroprotective and anti-ischemic therapeutics (e.g., Edaravone). The core mechanism relies on the molecule's ability to quench Reactive Oxygen Species (ROS) by donating an electron, subsequently forming a highly resonance-stabilized pyrazolone radical. The N1-cyclohexyl substitution in this specific compound significantly increases its LogP (lipophilicity), theoretically enhancing Blood-Brain Barrier (BBB) penetration compared to its phenyl-substituted analogs.
Protocol 2: In Vitro Radical Scavenging Validation (DPPH Assay)
To empirically validate the electron-donating capacity of the synthesized compound, a standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized.
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Stock Preparation: Prepare a 100 µM stock solution of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one in analytical-grade methanol.
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Radical Solution: Prepare a 0.2 mM solution of DPPH in methanol. Causality: This solution must be strictly protected from ambient light using foil. DPPH is highly photosensitive; light exposure causes auto-degradation, yielding false-positive scavenging data.
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Reaction Initiation: In a 96-well microtiter plate, combine 100 µL of the compound stock with 100 µL of the DPPH solution.
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Kinetic Incubation: Incubate the plate in the dark at 25 °C for exactly 30 minutes. Causality: Single-electron transfer (SET) kinetics are not instantaneous. A 30-minute window ensures the radical quenching equilibrium is fully established.
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Quantification: Read the absorbance at 517 nm using a microplate reader. The reduction of the deep purple DPPH radical to the pale yellow hydrazine derivative is directly proportional to the compound's scavenging efficacy.
Radical scavenging mechanism and cellular protection pathway by the pyrazolone derivative.
References
- EvitaChem. "1-Cyclohexyl-5-methyl-2H-pyrazol-3-one Product Specifications". EvitaChem Inventory.
- ChemBuyersGuide. "1-CYCLOHEXYL-5-METHYL-2H-PYRAZOL-3-ONE CAS:2140305-55-9". ChemBuyersGuide.
- Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins". Journal of Organic Chemistry / Organic-Chemistry.org.
- Gosselin, F. et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles". Synlett / Organic-Chemistry.org.
- "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines". Thieme-Connect.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
